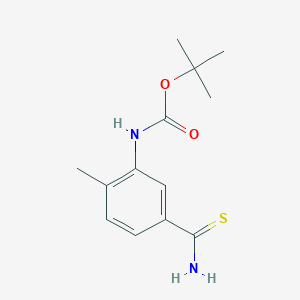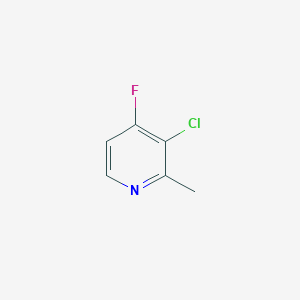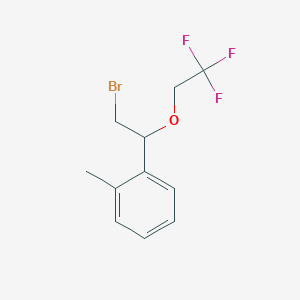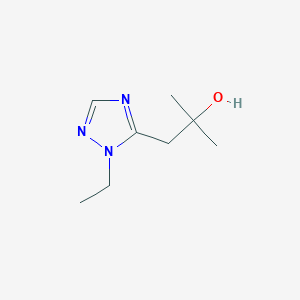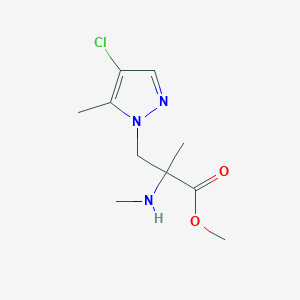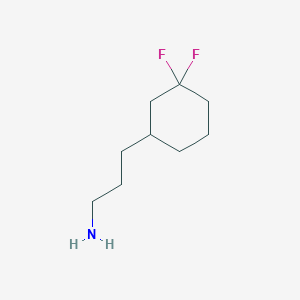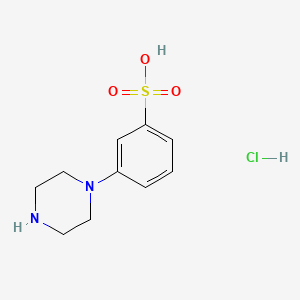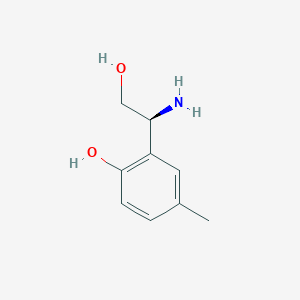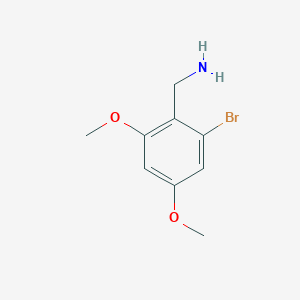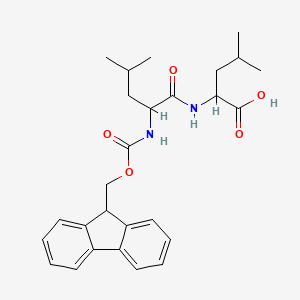
N-Fmoc-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-L-leucyl-L-leucine is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often used in the field of organic chemistry and biochemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucyl-L-leucine typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin support and then cleaved off after the synthesis is complete .
化学反応の分析
Types of Reactions
N-Fmoc-L-leucyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Free amino group of leucine.
Coupling: Peptide chains with this compound as a building block.
科学的研究の応用
N-Fmoc-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
作用機序
The mechanism of action of N-Fmoc-L-leucyl-L-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or modifications .
類似化合物との比較
Similar Compounds
N-Fmoc-L-leucine: Similar in structure but lacks the additional leucine residue.
N-Fmoc-N-methyl-L-leucine: Contains a methyl group on the nitrogen atom, providing different steric and electronic properties.
Fmoc-L-photo-leucine: Contains a diazirine group, allowing for photo-crosslinking applications.
Uniqueness
N-Fmoc-L-leucyl-L-leucine is unique due to its dual leucine residues, making it particularly useful in the synthesis of peptides that require leucine-rich sequences. Its structure allows for specific interactions and properties that are not present in other similar compounds.
特性
分子式 |
C27H34N2O5 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
InChIキー |
OLBBXRXTYWLDPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


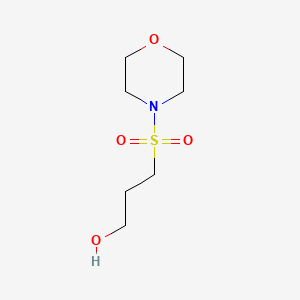
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
